- Copper-Catalyzed Trifluoromethylation of AllylsilanesAngewandte Chemie, 2012, 51(19), 4577-4580,
Cas no 94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene)

94236-21-2 structure
Nome do Produto:1-Bromo-2-((methoxymethoxy)methyl)benzene
1-Bromo-2-((methoxymethoxy)methyl)benzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Bromo-2-((methoxymethoxy)methyl)benzene
- 1-bromo-2-(methoxymethoxymethyl)benzene
- Benzene, 1-bromo-2-[(methoxymethoxy)methyl]-
- 2-BrC6H4CH2OMOM
- 2-bromo-1-(methoxymethoxy)methyl benzene
- 2-bromobenzyl methoxymethyl ether
- Benzene,1-bromo-2-[(methoxymethoxy)methyl]
- 1-Bromo-2-[(methoxymethoxy)methyl]benzene (ACI)
- CS-13560
- C11531
- DTXSID30474356
- CS-M0248
- 1-bromo-2-[(methoxymethoxy)methyl]benzene
- SCHEMBL500785
- 1-bromo-2-((methoxymethoxy)methyl)-benzene
- 2-bromo-1-(methoxymethoxymethyl)benzene
- 94236-21-2
- 2-Bromo-[1-(methoxymethoxy)methyl]benzene
- DB-097885
- AKOS016007353
- DIZPEZNNOODNQE-UHFFFAOYSA-N
-
- MDL: MFCD18207049
- Inchi: 1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
- Chave InChI: DIZPEZNNOODNQE-UHFFFAOYSA-N
- SMILES: BrC1C(COCOC)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 229.99400
- Massa monoisotópica: 229.99424g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 4
- Complexidade: 119
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 18.5Ų
Propriedades Experimentais
- PSA: 18.46000
- LogP: 2.56960
1-Bromo-2-((methoxymethoxy)methyl)benzene Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-2-((methoxymethoxy)methyl)benzene Dados aduaneiros
- CÓDIGO SH:2909309090
- Dados aduaneiros:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-2-((methoxymethoxy)methyl)benzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-1g |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 1g |
¥1874.00 | 2024-04-24 | |
TRC | B711273-10mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM195014-5g |
1-bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 5g |
$593 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-100mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 100mg |
¥562.00 | 2024-04-24 | |
Chemenu | CM195014-5g |
1-bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 5g |
$593 | 2021-06-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-250mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 250mg |
¥937.00 | 2024-04-24 | |
Aaron | AR006DM7-250mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 250mg |
$500.00 | 2025-02-11 | |
TRC | B711273-100mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 100mg |
$ 160.00 | 2022-06-06 | ||
TRC | B711273-50mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
Alichem | A019089338-1g |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 1g |
$400.00 | 2023-08-31 |
1-Bromo-2-((methoxymethoxy)methyl)benzene Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: Copper oxide (CuO) (supported on poly(4-vinylpyridine)) ; 1 min, rt
Referência
- P4VPy-CuO nanoparticles as a novel and reusable catalyst: application at the protection of alcohols, phenols and aminesJournal of the Iranian Chemical Society, 2016, 13(9), 1699-1712,
Synthetic Routes 3
Condições de reacção
Referência
- Preparation of tetrahydrodibenzocycloheptapyridines as antidepressants, Japan, , ,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Chloroform ; 23 min, reflux
Referência
- A mild and efficient method for the methoxymethylation and acetylation of alcohols promoted by benzyltriphenylphosphonium tribromideChinese Chemical Letters, 2010, 21(10), 1187-1190,
Synthetic Routes 5
Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid , 1-Butyl-3-methylimidazolium tetrachloroferrate ; overnight, rt
1.2 20 s, 75 - 82 °C
1.2 20 s, 75 - 82 °C
Referência
- H3PW12O40-[bmim][FeCl4]: a green catalytic system for alkoxymethylation of alcohols and their one-pot interconversion to acetates and TMS-ethersJournal of the Iranian Chemical Society, 2011, 8(2), 513-524,
Synthetic Routes 6
Condições de reacção
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Chloroform ; 0.2 h, reflux
Referência
- Melamine trisulfonic acid (MTSA), a new efficient catalyst for the chemoselective methoxymethylation of alcoholsSynthetic Communications, 2010, 40(6), 910-914,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Diisopropylethylamine ; 0 °C; 2 h, 0 °C; 0 °C → rt; 5 h, rt
Referência
- Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling InvestigationJournal of Medicinal Chemistry, 2008, 51(21), 6808-6828,
Synthetic Routes 8
Condições de reacção
Referência
- Boron-containing small molecules for topical treatment of fungal infections, United States, , ,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Iron oxide (Fe3O4) (sulfamic acid-functionalized) ; 2 - 3 h, rt
Referência
- Catalytic application of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for protection of aromatic carbonyl compounds and alcohols: experimental and theoretical studiesRSC Advances, 2020, 10(73), 44946-44957,
Synthetic Routes 10
Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid ; 2 h, rt
Referência
- H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditionsCanadian Journal of Chemistry, 2008, 86(8), 831-840,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referência
- Boron compounds for the treatment of periodontal disease such as infection involving bacteria, viruses, fungi and/or parasites, United States, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Hydrolytically-resistant boron-containing heterocyclic antifungal and antibacterial agents for topical therapy of ungual and periungual infections, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referência
- Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of OnychomycosisJournal of Medicinal Chemistry, 2006, 49(15), 4447-4450,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ; 2.4 h, rt
Referência
- N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) as efficient catalysts for the methoxymethylation of alcohols under solvent-free conditionsJournal of the Chinese Chemical Society (Taipei, 2008, 55(3), 632-635,
Synthetic Routes 15
Condições de reacção
1.1 Solvents: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ; 30 min
Referência
- [C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols and their interconversion to acetates and TMS-ethersComptes Rendus Chimie, 2011, 14(6), 568-579,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt → 0 °C; overnight, rt
Referência
- Boron-containing small molecules as anti-inflammatory agents, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt
Referência
- Preparation of hydrolytically-resistant borole derivatives as antibacterial and antiviral therapeutics, World Intellectual Property Organization, , ,
1-Bromo-2-((methoxymethoxy)methyl)benzene Raw materials
1-Bromo-2-((methoxymethoxy)methyl)benzene Preparation Products
1-Bromo-2-((methoxymethoxy)methyl)benzene Literatura Relacionada
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
5. Book reviews
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